molecular formula C14H12BrClO3S B2895079 4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate CAS No. 2415631-99-9

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2895079
CAS No.: 2415631-99-9
M. Wt: 375.66
InChI Key: VCABRNAXMKPIBH-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that features a sulfonate group attached to a benzene ring substituted with chlorine, bromine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The presence of halogen atoms (chlorine and bromine) can enhance the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to the combination of its sulfonate group and halogenated benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(4-chlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO3S/c1-9-8-14(10(2)7-13(9)15)20(17,18)19-12-5-3-11(16)4-6-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCABRNAXMKPIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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